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Executive Summary

Sickle cell disease (SCD) is a debilitating genetic blood disorder characterized by the
polymerization of sickle hemoglobin (HbS), leading to red blood cell deformation, vaso-
occlusive crises, and chronic organ damage. A clinically validated therapeutic strategy is the
induction of fetal hemoglobin (HbF), which interferes with HbS polymerization. This technical
guide details the emergence of the widely interspaced zinc finger (WIZ) protein as a novel and
promising therapeutic target for inducing HbF. WIZ has been identified as a key transcriptional
repressor of y-globin, the protein component of HbF. This guide provides an in-depth overview
of the mechanism of WIZ-mediated y-globin silencing, the development of first-in-class small
molecule degraders of WIZ, a summary of the preclinical data supporting its therapeutic
potential, and detailed experimental protocols relevant to the study of WIZ in the context of
SCD.

WIZ as a Repressor of Fetal Hemoglobin

The transition from fetal to adult hemoglobin production after birth is a key developmental
process that, when reversed, offers a powerful therapeutic avenue for SCD.[1] The discovery of
WIZ as a previously unknown repressor of HbF has opened up new possibilities for small
molecule-based therapies.[2][3]

Mechanism of Action
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WIZ is a component of the G9a/GLP histone methyltransferase complex, which is responsible
for depositing repressive histone marks, specifically H3K9me2, at target gene loci.[4][5]
Genome-wide studies have shown that WIZ binds to various chromatin sites, contributing to the
maintenance of a repressive chromatin environment.[4] In the context of globin gene
regulation, WIZ is involved in the silencing of the y-globin genes (HBG1 and HBGZ2) in adult
erythroid cells.[6][7] Degradation of WIZ leads to a reduction in H3K9me2 levels at the y-globin
locus, resulting in derepression of y-globin transcription and subsequent induction of HbF.[4]

Signaling Pathway

The signaling pathway for WiZ-mediated y-globin repression and its therapeutic targeting is
illustrated below.

WIZ-Mediated y-Globin Gene Silencing and Therapeutic Intervention
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Caption: WIZ recruits the G9a/GLP complex to repress y-globin genes. Molecular glue
degraders target WIZ for degradation, leading to HbF induction.

Small Molecule Degraders of WIZ

The discovery of WIZ as a repressor of HbF was enabled by phenotypic screening of a
chemical library of cereblon (CRBN)-biased molecular glue degraders.[2][3] These small
molecules induce the degradation of target proteins by recruiting them to the CRBN E3
ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the
proteasome.[4][8]

dwiz-1 and dWIZ-2

Initial screening identified dWIZ-1 as a molecule that robustly induces HbF in erythroblasts.[2]
[3] Further optimization of its pharmacokinetic properties led to the development of dWI1Z-2.[4]
[7] Preclinical studies have demonstrated that dWIZ-2 is a potent and selective degrader of
WIZ, leading to significant induction of HbF in vitro in SCD patient-derived cells and in vivo in
humanized mice and cynomolgus monkeys.[9]

BMS-986470

BMS-986470 is another orally bioavailable small molecule that functions as a dual degrader of
WIZ and another transcriptional repressor, ZBTB7A.[10][11] This dual-targeting mechanism is
reported to result in highly effective y-globin induction.[12] BMS-986470 is currently in Phase
1/2 clinical trials for the treatment of SCD (NCT06481306).[2][8][13]

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies of WIZ
degraders.

Table 1: In Vitro Efficacy of WIZ Degraders
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Compound Cell Type Metric Result Reference(s)
SCD Patient-
_ _ Increased
dwiz-2 Derived y-globin mRNA ) [7]
proportion
Erythroblasts
Increased
HbF+ cells ) [7]
proportion
HbF protein
Increased [7]
levels

Human CD34+

BMS-986470 Derived Erythroid  y-globin mRNA 73-fold increase [10]
Cells

% F-cells 93% [10]

WIZ Degradation
0.011 u™m [10]

(EC50)

ZBTB7A

Degradation 0.009 pM [10]

(EC50)

ble 2: In Vivo Effi f WIZ-2 | red Mi

Treatment Duration Metric Result Reference(s)
dwWIiz-2 (oral, WIZ degradation ~ Robust and
) 21 days ] [7]
once daily) in bone marrow dose-dependent
Total HbF in
human Increased [7]

erythroblasts

Proportion of
HbF+ human Increased [7]

erythroblasts
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Table 3: In Vivo Efficacy of dWIZ-2 in Cynomolgus

Monkeys

Treatment Duration Metric Result Reference(s)
dwiz-2 (30 : :
y-globin mMRNAin  Up to 37% of 3-
mg/kg, oral, once 28 days ) ) [6]
i blood like globins
daily)
HbF+
Up to 95% [6]

reticulocytes

Hematological No significant

parameters adverse effects

[4]19]

Table 4: In Vivo Efficacy of BMS-986470 in Cynomolgus

Monkeys
Treatment Duration Metric Result Reference(s)
BMS-986470
ZBTB7A and
(0.3,15,75 16 days ) Dose-dependent  [10]
WIZ degradation
mg/kg)

HbF activation Dose-dependent

(10]

Well-tolerated

with no

significant
Tolerability (at
7.5 mg/kg)

changes in body
weight, clinical
signs,
hematology, or

serum chemistry

(10]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of WIZ

as a therapeutic target.
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CRISPR-Cas9 Mediated Knockout of WIZ

This protocol describes the generation of WIZ knockout in erythroid progenitor cells using a

lentiviral CRISPR-Cas9 system.

Workflow:

CRISPR-Cas9 Workflow for WIZ Knockout

1. sgRNA Design
(Targeting WIZ exon)

2. Cloning into
Lentiviral Vector

3. Lentivirus
Production

4. Transduction of
Erythroid Progenitors

5. Selection &
Expansion

6. Validation of
Knockout

Click to download full resolution via product page

Caption: A streamlined workflow for generating WIZ knockout cell lines using CRISPR-Cas9.
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Methodology:
» SgRNA Design:

o Design at least two independent single-guide RNAs (sgRNAS) targeting an early exon of
the WIZ gene to ensure a frameshift mutation and subsequent nonsense-mediated decay.

o Note: The exact sgRNA sequences used in the foundational studies by Ting et al. are not
publicly available in the main publication or its supplementary materials. Researchers
should use a reputable design tool to generate and select optimal sgRNA sequences.

e Cloning into Lentiviral Vector:
o Synthesize and anneal complementary oligonucleotides for each sgRNA.

o Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection
marker (e.g., puromycin resistance or GFP). A commonly used vector is lentiCRISPRv2
(Addgene plasmid #52961).

e Lentivirus Production:

o Co-transfect HEK293T cells with the lentiviral vector containing the sgRNA and packaging
plasmids (e.g., psPAX2 and pMD2.G).

o Collect the viral supernatant at 48 and 72 hours post-transfection and concentrate the

virus.

e Transduction of Erythroid Progenitor Cells:

o Culture human CD34+ hematopoietic stem and progenitor cells or a human erythroid
progenitor cell line (e.g., HUDEP-2) under appropriate conditions.

o Transduce the cells with the lentiviral particles at a low multiplicity of infection (MOI) to
ensure single sgRNA integration per cell.

e Selection and Expansion:

o Select transduced cells using the appropriate selection agent (e.g., puromycin).
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o Expand the selected cell population.

o Validation of Knockout:

o Genomic DNA Analysis: Extract genomic DNA and perform PCR amplification of the
targeted region followed by Sanger sequencing or a T7 endonuclease | assay to confirm
the presence of insertions/deletions (indels).

o Western Blot: Confirm the absence of WIZ protein expression (see protocol 4.3).

o Functional Assay: Assess the effect of WIZ knockout on y-globin expression by gPCR (see
protocol 4.2).

Quantitative PCR (gPCR) for y-Globin Expression

This protocol details the measurement of y-globin (HBG1 and HBG2) mRNA levels.
Methodology:
e RNA Isolation:

o Isolate total RNA from cultured erythroid cells using a commercial kit (e.g., RNeasy Mini
Kit, Qiagen).

o Assess RNA quality and quantity using a spectrophotometer.
o CcDNA Synthesis:

o Synthesize complementary DNA (cDNA) from total RNA using a reverse transcription kit
with random primers or oligo(dT) primers.

e gPCR Reaction:

o Set up the gPCR reaction using a SYBR Green-based master mix or a probe-based
system.

o Primers for HBG1/HBG2 (these sequences amplify both due to high homology):

= Forward: GGAAGATGCTGGAGGAGAAACC[14][15]
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» Reverse: GTCAGCACCTTCTTGCCATGTG[14][15]

o Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

o Perform the gPCR on a real-time PCR instrument.

o Data Analysis:

o Calculate the relative expression of y-globin using the AACt method, normalizing to the
housekeeping gene and comparing to a control sample (e.g., untreated or non-targeted
cells).

Western Blot for WIZ Protein Detection

This protocol describes the detection of WIZ protein levels by Western blotting.
Methodology:
e Protein Extraction:
o Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
o Determine protein concentration using a BCA or Bradford assay.
e SDS-PAGE and Transfer:
o Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e Immunoblotting:

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween 20 (TBST).

o Incubate the membrane with a primary antibody against WIZ.

» Recommended Antibody: Rabbit polyclonal anti-WIZ antibody (e.g., Novus Biologicals,
NBP1-80586).[6] This antibody has been cited for use in Western Blot and ChlIP.[6]
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o Wash the membrane with TBST.
o Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

o Wash the membrane with TBST.

e Detection:

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

o Use a loading control antibody (e.g., anti-B-actin or anti-GAPDH) to ensure equal protein
loading.

Chromatin Immunoprecipitation (ChiP) for WIZ

This protocol outlines the procedure for performing ChIP to identify the genomic regions
occupied by WIZ.

Methodology:

e Cross-linking and Chromatin Preparation:

o

Cross-link protein-DNA complexes in cultured cells with 1% formaldehyde.

[e]

Quench the cross-linking reaction with glycine.

o

Lyse the cells and isolate the nuclei.

[¢]

Sonciate the chromatin to shear DNA to fragments of 200-1000 bp.

e Immunoprecipitation:

o Pre-clear the chromatin with protein A/G agarose/magnetic beads.

o Incubate the chromatin overnight with a ChlP-grade anti-WIZ antibody (e.g., Novus
Biologicals, NBP1-80586) or a negative control 19gG.[6]

o Capture the antibody-protein-DNA complexes with protein A/G beads.
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o Wash the beads to remove non-specific binding.

e Elution and Reverse Cross-linking:

o Elute the complexes from the beads.

o Reverse the cross-links by heating in the presence of high salt.

o Treat with RNase A and Proteinase K to remove RNA and protein.
o DNA Purification and Analysis:

o Purify the immunoprecipitated DNA.

o Analyze the enrichment of specific DNA sequences by qPCR or perform ChlIP-seq for
genome-wide analysis.

Conclusion and Future Directions

The identification of WIZ as a key repressor of y-globin and the development of potent small
molecule degraders represent a significant advancement in the pursuit of novel therapies for
sickle cell disease. The preclinical data for compounds like dWIZ-2 and BMS-986470 are highly
encouraging, demonstrating robust induction of fetal hemoglobin to potentially therapeutic
levels. The ongoing clinical evaluation of BMS-986470 will be crucial in determining the
translatability of these findings to patients.

Future research in this area will likely focus on:

o Further elucidating the precise molecular interactions within the WIZ-G9a/GLP complex and
its recruitment to the y-globin locus.

 Investigating potential off-target effects and long-term safety of WIZ degradation.
» Exploring the potential for combination therapies with other HbF-inducing agents.

The development of oral WIZ degraders holds the promise of a widely accessible, disease-
modifying therapy that could significantly improve the quality of life for individuals living with
sickle cell disease.[4][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [WIZ: A Novel Therapeutic Target for Sickle Cell Disease
- A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583479#wiz-as-a-novel-therapeutic-target-for-
sickle-cell-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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